
毛细素
描述
毛细管苷是一种从植物黄花蒿 (Artemisia capillaris Thunb.) 中提取的生物活性化合物。 它以其广泛的药理特性而闻名,包括抗炎和抗伤害性活动 。 毛细管苷的化学结构为5,7-二羟基-2-(4-羟基苯氧基)-6-甲氧基色烯-4-酮,分子式为C16H12O7,分子量为316.26 .
科学研究应用
毛细管苷具有广泛的科学研究应用。在化学领域,它被用作研究各种化学反应和机理的模型化合物。 在生物学领域,毛细管苷已被证明具有抗炎和抗氧化特性,使其成为治疗炎症性疾病和氧化应激相关疾病的潜在治疗剂 。 在医学领域,毛细管苷已被研究用于其保护心肌梗塞和减少心肌细胞凋亡的潜力 。 此外,毛细管苷在制药行业中被用作传统中药中的生物活性成分 .
作用机制
生化分析
Biochemical Properties
Capillarisin plays a significant role in biochemical reactions, particularly in the modulation of inflammatory responses. It interacts with several enzymes and proteins, including nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). Capillarisin inhibits the activation of NF-κB and MAPKs, which are crucial in the regulation of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO) . By suppressing these pathways, Capillarisin effectively reduces inflammation in various cell types.
Cellular Effects
Capillarisin has been shown to exert multiple effects on different cell types. In prostate carcinoma cells, Capillarisin inhibits cell proliferation and invasion by inducing cell cycle arrest at the G0/G1 phase. This is achieved through the upregulation of cyclin-dependent kinase inhibitors p21 and p27, and the downregulation of cyclins D1, A, and B . Additionally, Capillarisin suppresses the activation of signal transducer and activator of transcription 3 (STAT3), further inhibiting cell growth and migration . In microglial cells, Capillarisin reduces the production of inflammatory mediators, thereby mitigating neuroinflammation .
Molecular Mechanism
The molecular mechanism of Capillarisin involves its interaction with key signaling pathways. Capillarisin binds to toll-like receptor 4 (TLR4) and inhibits its activation, which in turn prevents the downstream activation of NF-κB and MAPKs . This inhibition leads to a decrease in the production of pro-inflammatory cytokines and mediators. Additionally, Capillarisin activates the phosphatidylinositol 3-kinase (PI3K) and protein kinase B (PKB/Akt) signaling pathway, which plays a role in reducing oxidative stress and apoptosis in myocardial tissues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Capillarisin have been observed to change over time. Capillarisin demonstrates stability in various experimental conditions, maintaining its anti-inflammatory and anti-oxidative properties. Long-term studies have shown that Capillarisin can reduce myocardial infarct size and improve cardiac function in rats by lowering levels of creatine kinase-MB, lactate dehydrogenase, and malondialdehyde . These effects are sustained over extended periods, indicating the compound’s potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of Capillarisin vary with different dosages in animal models. In myocardial infarction (MI) rat models, higher doses of Capillarisin have been shown to significantly reduce myocardial infarct size and improve cardiac function compared to lower doses . It is important to note that excessively high doses may lead to adverse effects, including potential toxicity. Therefore, careful dosage optimization is essential for maximizing the therapeutic benefits of Capillarisin while minimizing risks.
Metabolic Pathways
Capillarisin is involved in several metabolic pathways, particularly those related to oxidative stress and inflammation. It interacts with enzymes such as heme oxygenase-1 (HO-1) and glutathione (GSH), which play roles in reducing oxidative damage and apoptosis in hepatocytes . By modulating these pathways, Capillarisin helps maintain cellular homeostasis and protects against cellular injury.
Transport and Distribution
Within cells and tissues, Capillarisin is transported and distributed through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its movement across cellular membranes. Capillarisin’s distribution is influenced by its interactions with specific transporters, which affect its localization and accumulation in target tissues .
Subcellular Localization
Capillarisin’s subcellular localization is critical for its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its effects. The presence of targeting signals and post-translational modifications may influence Capillarisin’s localization to mitochondria, nuclei, or other subcellular structures . This localization is essential for its role in modulating cellular processes and signaling pathways.
准备方法
毛细管苷可以通过多种合成路线合成。一种常见的方法是通过提取黄花蒿 (Artemisia capillaris Thunb.) 的根部获得该化合物。 提取过程通常涉及使用甲醇或乙醇等溶剂从植物材料中分离该化合物 。工业生产方法可能涉及大规模提取过程,随后进行纯化步骤以获得高纯度毛细管苷。
化学反应分析
毛细管苷经历几种类型的化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,毛细管苷的氧化可以导致醌的形成,而还原可以生成氢醌 .
相似化合物的比较
毛细管苷通常与其他从黄花蒿 (Artemisia capillaris) 中提取的生物活性化合物进行比较,例如伞形花内酯、香豆素和绿原酸 。 虽然所有这些化合物都表现出抗氧化和抗炎特性,但毛细管苷在其调节特定分子途径(如 NF-κB 和 MAPKs)的能力方面是独特的 。这使得毛细管苷成为开发针对炎症和氧化应激相关疾病的靶向疗法的有希望的候选者。
属性
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenoxy)-6-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7/c1-21-16-11(19)6-12-14(15(16)20)10(18)7-13(23-12)22-9-4-2-8(17)3-5-9/h2-7,17,19-20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKNGUAZSFAKEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(=CC2=O)OC3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204918 | |
| Record name | Capillarisin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56365-38-9 | |
| Record name | Capillarisin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56365-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Capillarisin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056365389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Capillarisin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


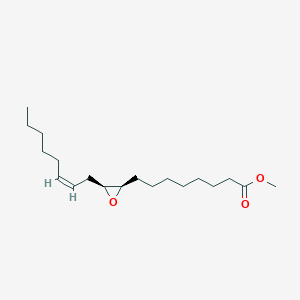

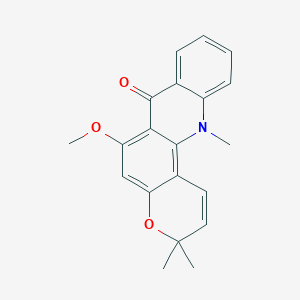
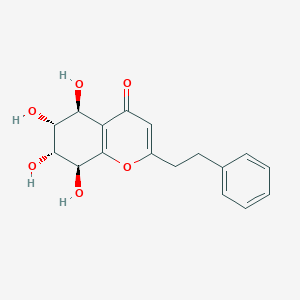
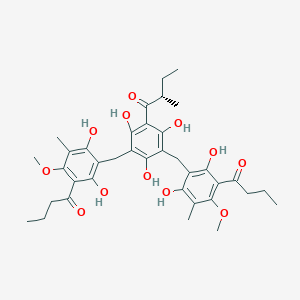
![tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate](/img/structure/B149934.png)
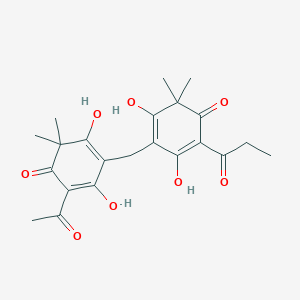
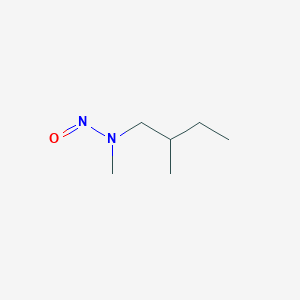
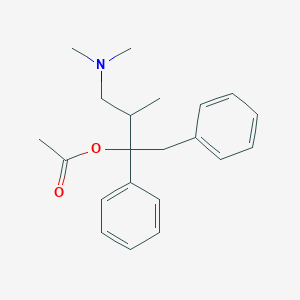
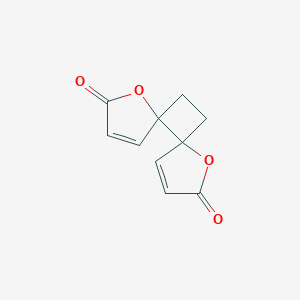

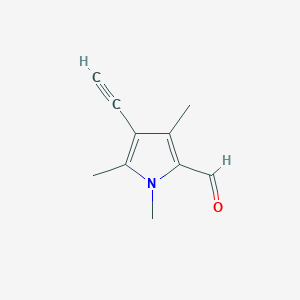

![2-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B149971.png)
